molecular formula C20H24ClNO3 B1527402 Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride CAS No. 1219977-15-7

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Cat. No. B1527402
CAS RN: 1219977-15-7
M. Wt: 361.9 g/mol
InChI Key: PKCYHOZQCPZEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is defined by its molecular formula, C20H24ClNO3. Further details about its molecular structure are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Modification

Research on benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride and related compounds focuses on chemical synthesis, structure-activity relationships (SARs), and the creation of derivatives for various applications. For instance, novel piperidine derivatives have been synthesized, evaluated for anti-acetylcholinesterase (anti-AChE) activity, and identified potent inhibitors indicating the compound's potential as a therapeutic agent for conditions like Alzheimer's disease (Sugimoto et al., 1990). Similarly, efforts to create spiro[indane-1,4‘-piperidine] derivatives have led to the identification of high-affinity, selective σ ligands, highlighting the versatility of piperidine-based compounds in drug discovery (Tacke et al., 2003).

Catalytic Applications

In the field of catalysis, derivatives of benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride have been explored for their potential to facilitate chemical reactions. The study by Kilic et al. (2008) on palladium and ruthenium complexes containing 4-amino-1-benzyl piperidine groups demonstrates their utility in Suzuki–Miyaura coupling reactions, a cornerstone method in organic synthesis for forming carbon-carbon bonds (Kilic et al., 2008).

Neurological Applications

On the neurological front, compounds structurally related to benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride have shown promise as neuroprotective agents and histamine H3 receptor antagonists. For example, NS-7, a novel neuroprotective compound, was found to inhibit voltage-sensitive sodium channels (VSSC) in the brain, suggesting potential applications in protecting neural tissue (Shimidzu et al., 1997). Additionally, 4-(aminoalkoxy)benzylamines have been identified as potent and selective antagonists of the human histamine H3 receptor, offering insights into the development of treatments for disorders related to neurotransmitter regulation (Apodaca et al., 2003).

Safety and Hazards

The safety data sheet for Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride can be viewed and downloaded for free at Echemi.com . This should provide detailed information about its safety and potential hazards.

properties

IUPAC Name

benzyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3.ClH/c22-20(24-14-16-5-2-1-3-6-16)18-8-10-19(11-9-18)23-15-17-7-4-12-21-13-17;/h1-3,5-6,8-11,17,21H,4,7,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCYHOZQCPZEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

CAS RN

1219977-15-7
Record name Benzoic acid, 4-(3-piperidinylmethoxy)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 6
Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.